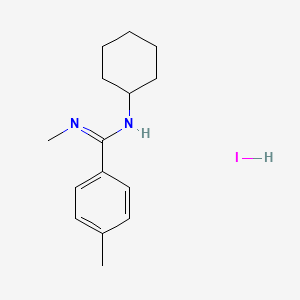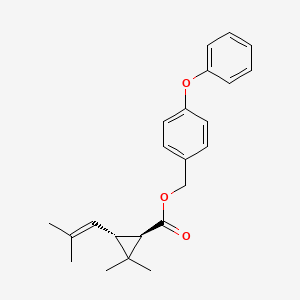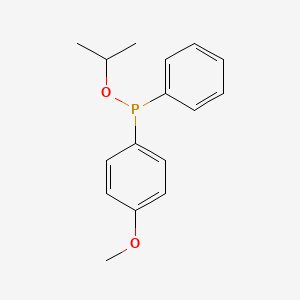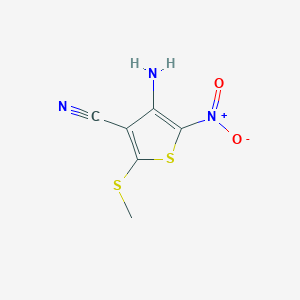![molecular formula C13H14N2O B14458485 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 73554-47-9](/img/structure/B14458485.png)
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one can be achieved through several methods. One common approach involves the bicyclization of m-phenylenebishydrazone of ethyl pyruvate in polyphosphates through the Fischer reaction, which simultaneously forms two pyrrole rings . Another method involves attaching a pyrrole ring to an indoline molecule . These methods have been optimized to increase the yields of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity. The use of efficient condensing agents, such as ethyl esters of polyphosphoric acid (EEPPA), has been shown to be effective in the bicyclization process .
Análisis De Reacciones Químicas
Types of Reactions
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly hyaluronidase inhibitors.
Industry: Used in the development of new materials and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, as a hyaluronidase inhibitor, it binds to the enzyme’s active site, preventing it from breaking down hyaluronan . This inhibition can reduce the spread of cancer cells and bacterial infections. The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
6-(Aminomethyl)indole: Another indole derivative with similar biological activities.
Pyrroloindoles: A class of compounds with similar structural features and biological activities.
Uniqueness
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its ability to inhibit hyaluronidase and other enzymes sets it apart from other similar compounds .
Propiedades
Número CAS |
73554-47-9 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
10-(aminomethyl)-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
InChI |
InChI=1S/C13H14N2O/c14-8-10-9-4-1-2-5-11(9)15-12(10)6-3-7-13(15)16/h1-2,4-5H,3,6-8,14H2 |
Clave InChI |
IGBJKZXWNRIPHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C3N2C(=O)C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


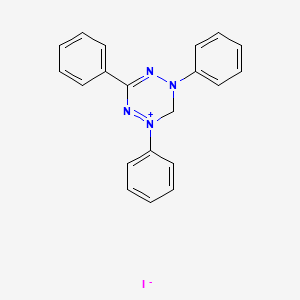


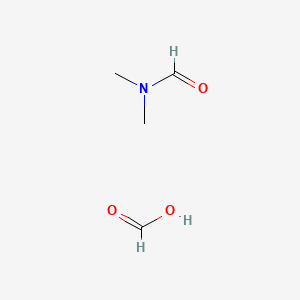
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

